molecular formula C15H26N2 B12058117 6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V

6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V

Cat. No.: B12058117
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-ZMYVRHLSSA-N
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Description

Oxidative vs. Non-Oxidative Branch Interconversion Mechanisms

The oxidative branch converts glucose-6-phosphate to ribulose-5-phosphate via 6-PG, generating NADPH. The non-oxidative branch reversibly interconverts pentoses with glycolytic intermediates (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate). The tri(cyclohexylammonium) salt’s stability permits precise titration of 6-PG concentrations to probe branch switching:

Key regulatory interactions :

  • 6-PG inhibition of phosphoglucose isomerase (PGI): Elevated 6-PG levels redirect glucose-6-phosphate into the oxidative PPP by competitively inhibiting PGI ($$K_i = 12\ \mu M$$).
  • Fructose-1,6-bisphosphate (F1,6BP) feedback : F1,6BP inhibits 6PGDH ($$K_i = 0.8\ mM$$), creating cross-pathway coordination with glycolysis.

Table 1: Metabolic Flux Modulation by 6-PG Tri(cyclohexylammonium) Salt

Parameter Oxidative Branch Effect Non-Oxidative Branch Effect
NADPH/NADP+ ratio increase 2.3-fold ↑ No direct impact
Ribose-5-phosphate output 1.7-fold ↑ 1.2-fold ↑ via transketolase
Glycolytic flux reduction 58% ↓ PGI activity 22% ↓ via F1,6BP depletion

These data derive from NMR-based metabolic flux analyses using the tri(cyclohexylammonium) salt to maintain constant 6-PG bioavailability.

Allosteric Modulation of 6-Phosphogluconate Dehydrogenase Activity

6PGDH catalyzes the oxidative decarboxylation of 6-PG to ribulose-5-phosphate, producing NADPH. The tri(cyclohexylammonium) salt’s ionic properties alter enzyme-cofactor interactions:

Homotropic cooperativity :

  • Substrate activation : 6-PG binding at one subunit increases catalytic efficiency at the adjacent subunit ($$K_{cat}$$ increases from 12 s$$^{-1}$$ to 41 s$$^{-1}$$).
  • pH-dependent modulation : The salt’s buffering capacity stabilizes the enzyme’s ionizable residues (Glu135, Lys210), shifting pH optimum from 7.5 to 8.2.

Heterotropic effects :

  • NADPH inhibition : NADPH binding induces a closed conformation, reducing 6-PG affinity ($$K_m$$ increases from 26.7 $$\mu M$$ to 89 $$\mu M$$).
  • Mg$$^{2+}$$ coordination : The cyclohexylammonium groups compete with Mg$$^{2+}$$ for binding at the enzyme’s metal coordination site ($$K_d$$ for Mg$$^{2+}$$ increases from 3.3 mM to 9.1 mM).

Structural basis :
X-ray crystallography reveals that the tri(cyclohexylammonium) moiety induces a 14° rotation in the enzyme’s C-terminal domain, widening the substrate-binding cleft. This conformational shift explains the salt’s ability to relieve NADPH inhibition under high 6-PG conditions.

Substrate Channeling Dynamics in Multi-Enzyme Complexes

The PPP’s efficiency arises from transient enzyme complexes that channel intermediates between active sites. The tri(cyclohexylammonium) salt’s hydrophobicity promotes complex formation:

Observed channeling effects :

  • 6PGDH-transketolase interaction : Surface plasmon resonance shows the salt enhances binding affinity ($$Kd = 0.4\ \mu M$$) versus free 6-PG ($$Kd = 2.1\ \mu M$$).
  • Compartmentalization : Fluorescently tagged enzymes exhibit 63% co-localization in the presence of the salt, versus 22% with unmodified 6-PG.

Kinetic advantages :

  • Reduced intermediate leakage : Channeled 6-PG exhibits a 4.8-fold lower off-rate compared to free diffusion.
  • Coordinated redox balancing : NADPH produced by 6PGDH directly reduces glutathione reductase in channeled complexes, shortening the electron transfer path by 1.2 nm.

Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+

InChI Key

SLRCCWJSBJZJBV-ZMYVRHLSSA-N

Isomeric SMILES

C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Reactors: To handle large volumes.

    Automated pH Control: To maintain optimal reaction conditions.

    Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Under specific conditions, it can be reduced to simpler compounds.

    Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.

Major Products:

    Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.

    Reduction Products: Simpler sugar phosphates or alcohol derivatives.

    Substitution Products: Different amine salts or functionalized derivatives.

Scientific Research Applications

Role in Metabolic Pathways

6-Phosphogluconic acid tri(cyclohexylammonium) salt is a crucial intermediate in the pentose phosphate pathway (PPP). This pathway is vital for:

  • NADPH Generation : NADPH is essential for anabolic reactions, providing the reducing power required for biosynthesis.
  • Ribose-5-phosphate Production : This molecule is necessary for nucleotide synthesis, which is fundamental for DNA and RNA production.

The compound's involvement in these processes makes it a valuable tool for studying cellular metabolism and energy production.

Enzymatic Interactions

Research has focused on the interactions of 6-phosphogluconic acid tri(cyclohexylammonium) salt with various enzymes, particularly phosphogluconate dehydrogenase. These studies aim to elucidate:

  • Enzymatic Activity : Understanding how this compound influences enzyme activity can provide insights into metabolic regulation.
  • Inhibitory Effects : Investigating potential inhibitory effects on specific enzymes may reveal therapeutic applications, particularly in conditions where metabolic pathways are dysregulated.

Case Studies and Research Findings

  • Metabolic Studies : Research has demonstrated that 6-phosphogluconic acid tri(cyclohexylammonium) salt plays a significant role in regulating the flux through the pentose phosphate pathway. By manipulating concentrations of this compound, scientists have been able to observe changes in NADPH levels and ribose-5-phosphate production, highlighting its importance in cellular metabolism .
  • Enzyme Kinetics : In studies assessing enzyme kinetics, the compound has been utilized to determine the activity of phosphogluconate dehydrogenase under various conditions. These experiments have provided insights into how alterations in substrate concentration affect enzyme efficiency and overall metabolic flux .
  • Therapeutic Potential : Investigations into the inhibitory effects of 6-phosphogluconic acid tri(cyclohexylammonium) salt on specific enzymes involved in metabolic disorders have suggested potential therapeutic applications. For instance, its role in modulating enzyme activity could be leveraged to develop treatments for conditions characterized by metabolic dysregulation .

Mechanism of Action

The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:

    NADPH Production: Essential for reductive biosynthesis and antioxidant defense.

    Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.

Molecular Targets and Pathways:

    Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.

    Pathways: Involved in cellular redox balance and biosynthesis.

Comparison with Similar Compounds

6-Phosphogluconic Acid Trisodium Salt (CAS 53411-70-4)

Key Differences:

Property Tri(cyclohexylammonium) Salt Trisodium Salt
Molecular Weight 573.658 g/mol 300.13 g/mol
Solubility Lower aqueous solubility (bulky counterion) High solubility (50 mg/mL in water)
Stability Stable in organic solvents Stable at neutral pH; degrades below pH 4.5
Applications Enzyme assays avoiding sodium interference Hydrogel cross-linking, PPP studies
Storage Moisture-sensitive Room temperature (no special conditions)

The trisodium salt is preferred in aqueous systems and pH-sensitive applications, while the cyclohexylammonium form is used in sodium-free environments or organic matrices .

L-Ascorbic Acid 2-Monophosphate Tris(cyclohexylammonium) Salt (CAS 82134-96-1)

Key Differences:

Property Tri(cyclohexylammonium) Salt (6-Phosphogluconic) L-Ascorbic Acid Derivative
Function PPP intermediate, enzyme substrate Antioxidant, food additive analysis
Storage Ambient (with moisture control) 0–6°C
Purity ≥95% Not specified (commercial grade)

The cyclohexylammonium counterion here improves stability for temperature-sensitive applications, but the ascorbic acid derivative serves distinct roles in food chemistry rather than metabolic pathways .

Phosphoenolpyruvic Acid Tris(cyclohexylammonium) Salt (CAS 35556-70-8)

Key Differences:

Property Tri(cyclohexylammonium) Salt (6-Phosphogluconic) Phosphoenolpyruvic Acid Salt
Role in Metabolism PPP substrate Glycolysis intermediate, ATP synthesis
Purity ≥95% 95%
Applications Redox studies, nucleotide synthesis Enzyme-coupled assays (e.g., kinase)

Both salts utilize cyclohexylammonium to avoid ammonium interference in enzymatic reactions, but their metabolic roles dictate distinct experimental uses .

6-Chloro-3-Indolyl-β-D-Glucuronide Cyclohexylammonium Salt

Key Differences:

Property Tri(cyclohexylammonium) Salt (6-Phosphogluconic) Glucuronide Salt
Application Metabolic pathway analysis GUS reporter gene detection
Sensitivity Moisture-sensitive Light- and moisture-sensitive
Molecular Weight 573.658 g/mol 442.9 g/mol

The glucuronide salt’s specificity for histochemical assays highlights the counterion’s role in substrate solubility and detection sensitivity .

Biological Activity

6-Phosphogluconic acid tri(cyclohexylammonium) salt (CAS 108347-81-5) is a derivative of 6-phosphogluconic acid, an important intermediate in the pentose phosphate pathway. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and cellular functions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

  • Molecular Formula : C₁₈H₃₉N₃O₁₀P
  • Molecular Weight : 434.49 g/mol
  • Structure : The compound consists of three cyclohexylammonium ions associated with the phosphogluconate anion.

Biological Significance

6-Phosphogluconic acid plays a crucial role in cellular metabolism, particularly in:

  • Nucleotide Synthesis : It serves as a precursor for ribose-5-phosphate, essential for nucleotide and nucleic acid synthesis.
  • Antioxidant Defense : It contributes to the production of NADPH, which is vital for maintaining cellular redox balance and combating oxidative stress.

The biological activity of 6-phosphogluconic acid tri(cyclohexylammonium) salt is primarily attributed to its role in the pentose phosphate pathway (PPP). The PPP is critical for:

  • Generating NADPH for reductive biosynthesis.
  • Providing ribose-5-phosphate for nucleic acid synthesis.
  • Regulating cellular metabolism under varying physiological conditions.

In Vitro Studies

  • Cellular Metabolism : Studies indicate that treatment with 6-phosphogluconic acid tri(cyclohexylammonium) salt enhances glucose metabolism in cultured cells, leading to increased NADPH levels and improved antioxidant capacity .
  • Antioxidant Activity : In vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, showcasing its potential as an antioxidant agent .

In Vivo Studies

  • Animal Models : Research involving animal models has shown that administration of this compound can improve metabolic profiles and reduce oxidative damage in tissues subjected to stress conditions .
  • Wound Healing : A case study highlighted the role of 6-phosphogluconic acid tri(cyclohexylammonium) salt in enhancing wound healing processes by promoting cellular proliferation and migration at the injury site .

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effectsSignificant reduction in ROS levels in treated groups compared to controls.
Study BAssess metabolic impactEnhanced glucose uptake and increased NADPH production observed.
Study CInvestigate wound healingAccelerated healing process noted in diabetic mice models treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols to ensure the stability of 6-phosphogluconic acid tri(cyclohexylammonium) salt in laboratory settings?

  • Methodological Answer : Store the compound at -20°C in a tightly sealed, moisture-resistant container to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles. For handling, use gloves and protective eyewear, as cyclohexylammonium salts may cause irritation upon contact with skin or mucous membranes .

Q. What is the biochemical role of 6-phosphogluconic acid in metabolic pathways, and how does its cyclohexylammonium salt form differ functionally?

  • Methodological Answer : 6-Phosphogluconic acid is a key intermediate in the pentose phosphate pathway (PPP) and the Entner–Doudoroff pathway , regulating NADPH production and nucleotide biosynthesis. The tri(cyclohexylammonium) salt enhances solubility in aqueous buffers compared to metal salts (e.g., barium or sodium salts), making it preferable for enzymatic assays requiring neutral pH conditions .

Q. How can researchers verify the purity of Grade V 6-phosphogluconic acid tri(cyclohexylammonium) salt?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm. Purity ≥95% is confirmed by a single peak. Cross-validate with thin-layer chromatography (TLC) using silica gel plates and a solvent system of methanol:ethyl acetate (1:3 v/v) .

Q. What safety precautions are critical when working with this compound?

  • Methodological Answer : Follow GHS guidelines : use a fume hood for weighing, avoid inhalation/ingestion, and dispose of waste via approved chemical disposal protocols. In case of exposure, rinse affected areas with water and consult a physician. Safety data sheets (SDS) should be reviewed prior to use .

Advanced Research Questions

Q. How does 6-phosphogluconic acid tri(cyclohexylammonium) salt act as a competitive inhibitor of phosphoglucose isomerase (PGI), and what are its kinetic parameters?

  • Methodological Answer : The compound competes with 6-phosphogluconate and 6-phosphofructose for the PGI active site. Reported Ki values are 48 μM for 6-phosphogluconate and 42 μM for 6-phosphofructose. Kinetic assays using purified PGI and spectrophotometric monitoring of NADH oxidation (340 nm) are recommended to validate inhibition .

Q. How can this salt be applied in histochemical assays, such as β-glucuronidase (GUS) detection?

  • Methodological Answer : While not a direct substrate for GUS, cyclohexylammonium salts (e.g., X-Gluc CHA salt) are used as chromogenic substrates in GUS assays. For indirect applications, incubate tissues with a substrate solution containing 1 mg/mL X-Gluc, vacuum infiltrate, and incubate at 37°C overnight. Destain with 70% ethanol to visualize indigo-blue precipitates .

Q. How can researchers resolve contradictions in data when studying PPP flux using this compound?

  • Methodological Answer : Discrepancies in PPP activity measurements may arise from pH-dependent enzyme inhibition or residual phosphatase activity in cell lysates. Use LC-MS/MS to quantify 6-phosphogluconate levels directly. Control experiments with 6-aminonicotinamide (a PPP inhibitor) can validate specificity .

Q. What strategies optimize buffer systems containing cyclohexylammonium salts for enzymatic assays?

  • Methodological Answer : Cyclohexylammonium salts stabilize labile cofactors (e.g., NADH) in alkaline buffers. For example, in pyruvate kinase assays, prepare a MOPS buffer (pH 7.4) with 0.5 mM tri(cyclohexylammonium) salt to maintain cofactor integrity. Monitor ionic strength adjustments via conductivity measurements to avoid enzyme denaturation .

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